molecular formula C12H9O4- B11710846 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate

2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate

Cat. No.: B11710846
M. Wt: 217.20 g/mol
InChI Key: LYWLBOMXHHNZHD-UHFFFAOYSA-M
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Description

2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate is a chemical compound that belongs to the class of indenones It is characterized by the presence of an ethoxycarbonyl group and a keto group attached to the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate typically involves the reaction of indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxycarbonyl)-1-oxo-1H-inden-3-olate
  • 2-(propoxycarbonyl)-1-oxo-1H-inden-3-olate
  • 2-(butoxycarbonyl)-1-oxo-1H-inden-3-olate

Uniqueness

2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate is unique due to its specific ethoxycarbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C12H9O4-

Molecular Weight

217.20 g/mol

IUPAC Name

2-ethoxycarbonyl-3-oxoinden-1-olate

InChI

InChI=1S/C12H10O4/c1-2-16-12(15)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,13H,2H2,1H3/p-1

InChI Key

LYWLBOMXHHNZHD-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C1=O)[O-]

Origin of Product

United States

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